molecular formula C15H13NO4 B12083718 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one

Cat. No.: B12083718
M. Wt: 271.27 g/mol
InChI Key: AHMRQMSYPZMSQQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxybenzene reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: 1-(3-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

    Reduction: 1-(3-Methoxyphenyl)-2-(4-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(3-methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-2-(4-aminophenyl)ethan-1-one: Differing by the presence of an amino group instead of a nitro group, this compound may exhibit different reactivity and biological activity.

    1-(3-Hydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one:

    1-(3-Methoxyphenyl)-2-(4-chlorophenyl)ethan-1-one: The presence of a chlorine atom can influence the compound’s reactivity and environmental persistence.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H13NO4/c1-20-14-4-2-3-12(10-14)15(17)9-11-5-7-13(8-6-11)16(18)19/h2-8,10H,9H2,1H3

InChI Key

AHMRQMSYPZMSQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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